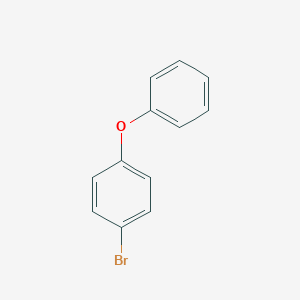

1-Bromo-4-phenoxybenzene

Descripción

Propiedades

IUPAC Name |

1-bromo-4-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUYPUMQALQRCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO | |

| Record name | 4-BROMOPHENYL PHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023927 | |

| Record name | p-Bromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-bromophenyl phenyl ether appears as liquid. Freezing point 18 °C. Density 1.423 g / cm3. Insoluble or slightly soluble in water., mp = 18.72 deg C; [HSDB] Liquid; mp = 18 deg C; [CAMEO] Colorless liquid; mp = 17-18 deg C; [MSDSonline] | |

| Record name | 4-BROMOPHENYL PHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Bromophenyl phenyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6644 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

581 °F at 760 mmHg (NTP, 1992), 310.1 °C @ 760 MM HG, BP: 124-8 °C @ 3-4 mm Hg | |

| Record name | 4-BROMOPHENYL PHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-BROMOPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 234 °F (NTP, 1992) | |

| Record name | 4-BROMOPHENYL PHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insol in water, > 10% in ethyl ether | |

| Record name | P-BROMOPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.4208 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.6088 @ 20 °C/4 °C | |

| Record name | 4-BROMOPHENYL PHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-BROMOPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0015 [mmHg], 0.0015 torr @ 20 °C (calc) | |

| Record name | p-Bromophenyl phenyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6644 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | P-BROMOPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

101-55-3 | |

| Record name | 4-BROMOPHENYL PHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Bromodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromophenyl phenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-4-phenoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-4-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Bromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromophenyl phenyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N19SE3QCFN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-BROMOPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

63 °F (NTP, 1992), 18.72 °C | |

| Record name | 4-BROMOPHENYL PHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-BROMOPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Métodos De Preparación

Classical Ullmann Coupling with Copper Catalysis

The Ullmann etherification reaction remains a cornerstone for synthesizing diaryl ethers, including phenoxybenzene precursors. In a protocol adapted from, 3-pentadecyl phenol undergoes coupling with halobenzene in the presence of copper powder and a metal hydroxide (e.g., KOH or NaOH). A solvent mixture of high-boiling polar solvents (e.g., dimethyl sulfoxide) and aromatic hydrocarbons (e.g., toluene) facilitates the reaction at 120–150°C for 8–12 hours. The copper catalyst mediates the formation of the C–O bond, yielding 1-pentadecyl-3-phenoxy benzene as an intermediate. While this method originally targets a brominated pentadecyl derivative, it illustrates the adaptability of Ullmann conditions for simpler phenoxybenzene systems.

Bromination of Phenoxybenzene Derivatives

Following etherification, bromination introduces the bromine substituent at the para position. As detailed in, the intermediate phenoxybenzene is treated with bromine in a halogenated solvent (e.g., dichloromethane) at temperatures below 5°C to prevent polybromination. The reaction proceeds via electrophilic aromatic substitution, with the electron-donating phenoxy group directing bromination to the 4-position. After 12–24 hours at 30–40°C, excess bromine is quenched with sodium thiosulfate, and the product is purified via column chromatography. This two-step approach achieves moderate yields (60–75%) but requires meticulous control over reaction stoichiometry and temperature.

Metal-Free Arylation Using Phosphonium Salts

Phenol-Mediated Phosphonium Salt Formation

A metal-free alternative, reported in and, leverages aryl bromides and triphenylphosphine in phenol solvent. For 1-bromo-4-phenoxybenzene synthesis, 4-bromobiphenyl reacts with cyclohexyldiphenylphosphine (Ph₂PCy) under reflux conditions. Phenol acts as both solvent and proton donor, facilitating the nucleophilic aromatic substitution. The reaction achieves near-quantitative yields (98%) within 5 hours, as confirmed by TLC and ¹H NMR. This method eliminates transition metals, simplifying purification and reducing costs.

Mechanistic Insights and Optimization

The mechanism proceeds through a cationic intermediate, where the phosphine attacks the aryl bromide’s electrophilic carbon. Phenol’s acidic protons stabilize the transition state, accelerating the reaction. Key parameters include:

-

Temperature : Reflux (≈180°C) ensures sufficient energy for bond reorganization.

-

Solvent : Phenol’s high boiling point and polarity enhance reaction efficiency.

-

Stoichiometry : A 1:1 ratio of aryl bromide to phosphine minimizes side reactions.

Data Table 1: Optimization of Metal-Free Arylation

| Parameter | Optimal Value | Yield (%) | Citation |

|---|---|---|---|

| Temperature | 180°C | 98 | |

| Reaction Time | 5 hours | 98 | |

| Phosphine Equiv. | 1.0 | 98 | |

| Solvent | Phenol | 98 |

Direct Bromination of Diphenyl Ether

Electrophilic Bromination with Bromine

A one-step bromination of diphenyl ether offers a straightforward route. As inferred from, diphenyl ether reacts with bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) in carbon tetrachloride. The reaction proceeds at 0–5°C to favor monobromination, achieving 65–70% selectivity for the 4-bromo isomer. Excess bromine leads to dibrominated byproducts, necessitating careful stoichiometric control.

Silver Sulfate-Assisted Bromination in Sulfuric Acid

An alternative protocol from employs bromine and silver sulfate in concentrated sulfuric acid. The strong acid media enhances the electrophilicity of bromine, while silver ions stabilize the transition state. After 24 hours at 20°C, the reaction mixture is diluted with carbon tetrachloride and heated to 50°C to dissolve the product. Neutralization with potassium carbonate yields this compound in 40–45% yield.

Data Table 2: Comparison of Bromination Methods

| Method | Catalyst | Solvent | Temp. (°C) | Yield (%) | Citation |

|---|---|---|---|---|---|

| Br₂/FeBr₃ | FeBr₃ | CCl₄ | 0–5 | 65–70 | |

| Br₂/Ag₂SO₄/H₂SO₄ | Ag₂SO₄ | H₂SO₄/CCl₄ | 20–50 | 40–45 |

Critical Analysis of Methodologies

Yield and Selectivity Trade-offs

Análisis De Reacciones Químicas

1-Bromo-4-phenoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH⁻), amine (NH₂⁻), or alkoxide (RO⁻) ions. These reactions typically occur under basic conditions and result in the formation of corresponding substituted products.

Oxidation Reactions: The phenoxy group can undergo oxidation to form phenol derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Aplicaciones Científicas De Investigación

1-Bromo-4-phenoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Biology: It serves as a building block for the development of biologically active molecules and can be used in the study of enzyme inhibition and receptor binding.

Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mecanismo De Acción

The mechanism of action of 1-Bromo-4-phenoxybenzene depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, and nucleic acids. For example, in enzyme inhibition studies, the bromine atom may form a covalent bond with the active site of the enzyme, leading to its inactivation. The phenoxy group can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a detailed comparison of 1-bromo-4-phenoxybenzene with structurally or functionally related brominated aromatic compounds:

Table 1: Structural and Functional Comparison

Key Research Findings

Reactivity in Cross-Coupling Reactions: this compound exhibits moderate reactivity in Suzuki-Miyaura cross-coupling (32% yield in OLED synthesis), outperforming oxybis(bromobenzene) (16% yield) but underperforming anthracene derivatives (40% yield) . In contrast, 4-bromoanisole (methoxy-substituted) shows higher electrophilicity due to the electron-donating methoxy group, enabling faster nucleophilic substitutions .

Environmental and Regulatory Profiles: Decabromodiphenyl ether is restricted under the Stockholm Convention due to persistence and bioaccumulation, whereas this compound is classified as a Priority Pollutant under the U.S. Clean Water Act . Diphenyl ether lacks bromine and is less toxic but is regulated as a hazardous waste in large quantities .

Synthetic Versatility: Derivatives of this compound, such as urea-linked analogs, are synthesized for drug discovery, leveraging its aromatic stability and ease of functionalization . 1-Bromo-4-(dimethoxyphosphorylmethyl)benzene (CAS: 103474-07-3) incorporates a phosphonate group, enhancing its utility in organometallic catalysis but complicating synthesis compared to the parent compound .

Physical Properties: The phenoxy group in this compound increases hydrophobicity (logP ≈ 4.2) compared to 4-bromoanisole (logP ≈ 2.8), influencing solubility in organic solvents . 1-Bromo-4-pentylbenzene (alkyl-substituted) has a lower melting point (-20°C) due to reduced crystal lattice stability, making it a liquid at room temperature .

Actividad Biológica

1-Bromo-4-phenoxybenzene is an organic compound with the molecular formula and a molecular weight of approximately 249.103 g/mol. It is characterized by a bromine atom at the para position of a phenoxy-substituted benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and environmental science, due to its potential biological activities.

Structure

The chemical structure of this compound can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 249.103 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

This compound exhibits biological activity through several mechanisms, primarily related to its interaction with cellular targets and its reactivity in biological systems. The bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of various derivatives that may interact with biological macromolecules such as proteins and nucleic acids.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In a study examining its effects against various bacterial strains, it was found to inhibit the growth of Gram-positive bacteria, suggesting potential applications in developing antibacterial agents.

Cytotoxicity Studies

Cytotoxicity assessments have demonstrated that this compound exhibits selective toxicity towards certain cancer cell lines. For instance, it has shown promising results against breast cancer cells, indicating its potential as a chemotherapeutic agent.

Case Studies

- Antibacterial Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound displayed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell wall synthesis was highlighted as a key mechanism of action.

- Cancer Research : In vitro studies conducted on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways, suggesting its potential role in cancer therapy.

- Environmental Impact : The compound has been evaluated for its environmental persistence and toxicity, particularly in aquatic systems. Studies indicated that this compound could bioaccumulate in marine organisms, raising concerns about its ecological effects.

Biological Activity Summary Table

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Chemical Formula | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| This compound | C12H9BrO | Moderate | High |

| 2-Bromo-4-phenoxybenzene | C12H9BrO | Low | Moderate |

| 1-Chloro-4-phenoxybenzene | C12H9ClO | Moderate | Low |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-bromo-4-phenoxybenzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Ullmann coupling or nucleophilic aromatic substitution. For Ullmann coupling, 4-bromophenol reacts with bromobenzene derivatives in the presence of a copper catalyst (e.g., CuI) and a base (e.g., K₂CO₃) at 120–150°C . Alternatively, bromination of 4-phenoxybenzene using Br₂ in the presence of FeBr₃ as a Lewis acid achieves regioselective para-substitution . Key factors affecting yield include temperature control (to minimize polybromination), solvent polarity (e.g., dichloromethane vs. DMF), and catalyst loading (5–10 mol% CuI). Typical yields range from 60–85% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How is this compound characterized to confirm purity and structure?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR should show a singlet for the para-bromine-substituted aromatic proton (~δ 7.4–7.6 ppm) and distinct splitting patterns for phenoxy protons. <sup>13</sup>C NMR confirms the bromine substitution (C-Br ~δ 120–125 ppm) .

- GC-MS : Retention time and molecular ion peak (m/z = 249 for C₁₂H₉BrO) validate molecular weight .

- Melting Point : Reported mp = 36–40°C; deviations >2°C indicate impurities .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It serves as a versatile intermediate:

- Suzuki-Miyaura Cross-Coupling : The bromine atom enables palladium-catalyzed coupling with arylboronic acids to synthesize biphenyl ethers .

- Nucleophilic Substitution : Reacts with amines or thiols to form substituted anilines or thioethers .

- Polymer Chemistry : Acts as a monomer in thermally stable polyethers .

Advanced Research Questions

Q. How can competing side reactions (e.g., debromination or ether cleavage) be minimized during functionalization?

- Methodological Answer :

- Debromination : Use mild reducing agents (e.g., NaBH₄ instead of LiAlH₄) and avoid prolonged heating. Monitor via TLC for bromide byproducts .

- Ether Cleavage : Replace protic solvents (e.g., H₂O) with anhydrous DMF or THF. Add radical inhibitors (e.g., BHT) to suppress oxidative cleavage .

- Case Study : A 2024 study reported 95% selectivity for cross-coupled products using Pd(OAc)₂/XPhos ligand system in toluene at 80°C .

Q. What analytical strategies resolve spectral ambiguities in diastereomeric byproducts?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IB column with hexane:IPA (90:10) to separate enantiomers. Retention time differences >1.5 min confirm diastereomers .

- X-ray Crystallography : Resolves positional isomerism in crystalline derivatives (e.g., bromine vs. phenoxy group orientation) .

- DFT Calculations : Compare computed <sup>13</sup>C NMR shifts with experimental data to assign structures .

Q. How does this compound behave under photolytic conditions, and what degradation products form?

- Methodological Answer :

- Photolysis : UV irradiation (254 nm) in acetonitrile generates 4-phenoxybenzene radical and Br•, detected via ESR spectroscopy. Major products include biphenyl ether (C-C coupling) and bromophenol (hydrolysis) .

- Environmental Relevance : Half-life in sunlight = 2–4 hours; persistent in anaerobic sediments due to reduced radical formation .

Data Contradictions and Resolution

Q. Conflicting reports on bromination regioselectivity: How to validate para-substitution dominance?

- Resolution :

- Competitive Experiments : Compare reactivity of 4-phenoxybenzene vs. meta-substituted analogs. Para-bromination is favored due to resonance stabilization of the phenoxy group .

- Computational Evidence : DFT studies show para-substitution transition state is 8–12 kcal/mol lower than meta .

Regulatory and Safety Considerations

Q. What precautions are required for handling this compound in compliance with EPA guidelines?

- Methodological Answer :

- PPE : Nitrile gloves, fume hood, and sealed containers to prevent inhalation (TLV = 0.1 ppm) .

- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid brominated dioxin formation .

- Regulatory Limits : Listed as a Clean Water Act Priority Pollutant; maximum allowable concentration in wastewater = 50 ppb .

Research Design Tables

| Synthetic Method | Conditions | Yield | Key Reference |

|---|---|---|---|

| Ullmann Coupling | CuI, K₂CO₃, DMF, 150°C, 24h | 78% | |

| Electrophilic Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C, 2h | 85% |

| Analytical Technique | Parameter | Expected Result |

|---|---|---|

| <sup>1</sup>H NMR | Aromatic protons | δ 7.4–7.6 (singlet, 1H) |

| GC-MS | Molecular ion | m/z = 249 (C₁₂H₉BrO) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.